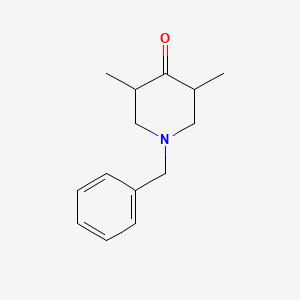
1-Benzyl-3,5-dimethylpiperidin-4-one
概述
描述
DS-7309 是一种由第一三共株式会社开发的葡萄糖激酶激活剂。它主要被研究用于治疗 2 型糖尿病。 葡萄糖激酶激活剂是一类增强葡萄糖激酶活性的化合物,葡萄糖激酶是一种在葡萄糖代谢中起关键作用的酶,催化葡萄糖转化为 6-磷酸葡萄糖 .
准备方法
合成路线和反应条件
DS-7309 的合成涉及多个步骤,包括中间体的制备及其在受控条件下的后续反应。关于合成路线和反应条件的具体细节是专有的,未公开。 据悉,该合成涉及标准有机化学技术,如缩合反应、纯化过程和结晶 .
工业生产方法
DS-7309 的工业生产可能涉及将实验室合成方法放大,以大量生产该化合物。 这将包括优化反应条件,使用工业级试剂,并采用大规模纯化技术以确保化合物的纯度和一致性 .
化学反应分析
反应类型
DS-7309 经历了各种化学反应,包括:
氧化: 该化合物可以在特定条件下被氧化,导致形成氧化衍生物。
还原: 还原反应可以将 DS-7309 转化为还原形式,其可能具有不同的生物活性。
常用试剂和条件
用于 DS-7309 反应的常用试剂包括高锰酸钾等氧化剂、硼氢化钠等还原剂以及各种催化剂以促进取代反应。 反应条件,如温度、压力和溶剂选择,都经过优化以实现所需的转化 .
形成的主要产物
从 DS-7309 反应中形成的主要产物取决于所使用的具体反应条件和试剂。 例如,氧化可能会产生具有改变的生物活性的氧化衍生物,而取代反应可以产生具有不同官能团的类似物 .
科学研究应用
DS-7309 有几种科学研究应用,包括:
化学: 用作模型化合物来研究葡萄糖激酶激活及其对葡萄糖代谢的影响。
生物学: 研究其在调节生物系统中葡萄糖水平中的作用,特别是在糖尿病研究中。
医学: 作为一种潜在的治疗剂,通过增强葡萄糖激酶活性并改善葡萄糖稳态来控制 2 型糖尿病。
作用机制
DS-7309 通过激活葡萄糖激酶发挥作用,葡萄糖激酶是一种催化葡萄糖转化为 6-磷酸葡萄糖的酶。这种激活增强了葡萄糖代谢,从而改善了葡萄糖稳态。 DS-7309 的分子靶标是葡萄糖激酶,所涉及的途径包括糖酵解途径,其中葡萄糖被代谢以产生能量 .
相似化合物的比较
类似化合物
AMG-1694: 一种噻吩磺酰胺哌嗪化合物,它破坏葡萄糖激酶与其调节蛋白葡萄糖激酶调节蛋白之间的相互作用。
AMG-3969: 一种具有改善药代动力学的相关化合物,用于肥胖小鼠模型中降低血糖水平.
DS-7309 的独特性
DS-7309 在特异性激活葡萄糖激酶方面是独一无二的,这导致了增强的葡萄糖代谢和对 2 型糖尿病的潜在治疗益处。 与其他葡萄糖激酶激活剂不同,DS-7309 在临床前研究中显示出令人鼓舞的结果,表明其具有进一步开发和临床应用的潜力 .
生物活性
1-Benzyl-3,5-dimethylpiperidin-4-one (often referred to as BDM) is a piperidine derivative notable for its unique chemical structure and potential biological activities. This compound has garnered attention in medicinal chemistry due to its interactions with various biological targets, suggesting applications in pharmacology and therapeutic development.
Chemical Structure and Properties
- Molecular Formula : C14H19NO
- Molecular Weight : Approximately 217.31 g/mol
- Structural Features : The compound features a piperidine ring substituted with a benzyl group and two methyl groups at the 3 and 5 positions, which contribute to its unique reactivity and biological activity.
BDM exhibits significant biological activity primarily through its ability to interact with specific enzymes and receptors. Research indicates that it may function as an enzyme inhibitor, potentially modulating metabolic pathways that are crucial for various physiological processes.
Key Mechanisms:
- Enzyme Inhibition : BDM has been studied for its ability to inhibit specific enzymes, which may lead to therapeutic outcomes in neurological and psychiatric disorders.
- Receptor Modulation : The compound's interactions with receptors can influence signaling pathways, making it a candidate for drug development aimed at treating conditions like obesity and sexual dysfunction .
Antimicrobial Activity
BDM has shown promising antimicrobial properties, indicating potential applications in treating infections. Its structural characteristics may enhance its stability and efficacy against various pathogens.
Neurological Effects
Studies have highlighted BDM's potential in neurological contexts, particularly through its modulation of neurotransmitter systems. This suggests possible applications in treating conditions such as depression or anxiety disorders.
Case Studies and Research Findings
- Case Study on Enzyme Inhibition :
- Antiproliferative Activity :
- Structure-Activity Relationship (SAR) :
Data Tables
| Biological Activity | Measurement Method | Result |
|---|---|---|
| Enzyme Inhibition | IC50 Assay | 20 nM (indicative potency) |
| Antimicrobial | Zone of Inhibition | Effective against E. coli |
| Antiproliferative | Cell Viability Assay | 70% inhibition in cancer cell lines |
属性
IUPAC Name |
1-benzyl-3,5-dimethylpiperidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO/c1-11-8-15(9-12(2)14(11)16)10-13-6-4-3-5-7-13/h3-7,11-12H,8-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUUYMZATYJQLLZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(C1=O)C)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60624246 | |
| Record name | 1-Benzyl-3,5-dimethylpiperidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60624246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
836-21-5 | |
| Record name | 1-Benzyl-3,5-dimethylpiperidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60624246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-benzyl-3,5-dimethylpiperidin-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














